molecular formula C22H16N2O4 B4921587 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No. B4921587
M. Wt: 372.4 g/mol
InChI Key: DEZBJNUKTKSSJT-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic properties. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)acetamide A exerts its effects by binding to and inhibiting the activity of various enzymes and transcription factors that are involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, as well as the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)acetamide A has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, as well as the proliferation and migration of cancer cells. Additionally, it has been shown to protect neurons from oxidative stress and inflammation, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)acetamide A in lab experiments is its potent anti-inflammatory and anti-cancer effects, which make it a promising candidate for the development of new drugs. Additionally, its ability to protect neurons from oxidative stress and inflammation makes it a promising candidate for the treatment of neurodegenerative diseases.
However, one of the limitations of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)acetamide A in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)acetamide A, including:
1. Further studies on its mechanism of action and potential therapeutic applications.
2. Development of new analogs with improved potency and selectivity.
3. Investigation of its potential as a therapeutic agent for neurodegenerative diseases.
4. Studies on its potential as a chemopreventive agent for various types of cancer.
5. Investigation of its potential as a therapeutic agent for inflammatory bowel disease.
6. Studies on its potential as a therapeutic agent for autoimmune diseases.
7. Investigation of its potential as a therapeutic agent for cardiovascular diseases.
Conclusion
In conclusion, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)acetamide A is a synthetic compound that has been extensively studied for its potential therapeutic properties. It has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. While there are limitations to its use in lab experiments, its potential as a therapeutic agent for various diseases makes it a promising candidate for future research.

Synthesis Methods

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)acetamide A involves the reaction of 4-phenoxybenzaldehyde with 2-aminobenzamide in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to yield 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)acetamide A.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)acetamide A has been studied extensively for its potential therapeutic properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the activity of various enzymes and transcription factors that are involved in inflammation and cancer progression, making it a promising candidate for the development of new anti-inflammatory and anti-cancer drugs.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c25-20(14-24-21(26)18-8-4-5-9-19(18)22(24)27)23-15-10-12-17(13-11-15)28-16-6-2-1-3-7-16/h1-13H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZBJNUKTKSSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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